molecular formula C12H24S B14476604 11-(Methylsulfanyl)undec-1-ene CAS No. 67232-66-0

11-(Methylsulfanyl)undec-1-ene

Cat. No.: B14476604
CAS No.: 67232-66-0
M. Wt: 200.39 g/mol
InChI Key: XVFDQJLNWOMGMZ-UHFFFAOYSA-N
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Description

11-(Methylsulfanyl)undec-1-ene is an organic compound characterized by the presence of a methylsulfanyl group attached to an undec-1-ene chain. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the methylsulfanyl group introduces unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-(Methylsulfanyl)undec-1-ene typically involves the alkylation of undec-1-ene with a methylsulfanyl group. One common method is the reaction of undec-1-ene with methylthiol in the presence of a suitable catalyst, such as a Lewis acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 11-(Methylsulfanyl)undec-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

11-(Methylsulfanyl)undec-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 11-(Methylsulfanyl)undec-1-ene is primarily based on its ability to interact with biological molecules through its methylsulfanyl group. This interaction can disrupt cellular processes, leading to antimicrobial and antifungal effects. The compound may target specific enzymes or proteins, inhibiting their function and thereby exerting its biological effects.

Comparison with Similar Compounds

    Undec-1-ene: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.

    1-Undecene: Another alkene with a similar carbon chain length but without the sulfur-containing group.

    Spiro[5.5]undecane derivatives: Compounds with similar carbon skeletons but different functional groups.

Uniqueness: 11-(Methylsulfanyl)undec-1-ene is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar alkenes.

Properties

CAS No.

67232-66-0

Molecular Formula

C12H24S

Molecular Weight

200.39 g/mol

IUPAC Name

11-methylsulfanylundec-1-ene

InChI

InChI=1S/C12H24S/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3H,1,4-12H2,2H3

InChI Key

XVFDQJLNWOMGMZ-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCCCCC=C

Origin of Product

United States

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